

# Improving the success rate of Nystatin A2 perforated patch

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nystatin A2

Cat. No.: B3329963

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## Nystatin A2 Perforated Patch Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the success rate of **Nystatin A2** perforated patch-clamp experiments. The information is tailored for researchers, scientists, and drug development professionals.

### Troubleshooting Guide

This guide addresses common issues encountered during **Nystatin A2** perforated patch experiments in a question-and-answer format.

#### Issue 1: Difficulty Achieving a Gigaseal ( $G\Omega$ Seal)

- Question: I'm having trouble forming a stable  $G\Omega$  seal after approaching the cell with a Nystatin-filled pipette. What could be the cause?
- Answer: Difficulty in forming a gigaseal is a common issue and can often be attributed to the presence of Nystatin at the pipette tip, which can interfere with the glass-membrane seal.<sup>[1]</sup>  
<sup>[2]</sup> To mitigate this, it is crucial to use a "tip-dipping" or "front-filling" method where the pipette tip is initially filled with a Nystatin-free internal solution before back-filling with the Nystatin-

containing solution.<sup>[1]</sup> Ensure the cell membrane is clean and healthy, and that the positive pressure applied during the approach is just sufficient to keep the tip clear of debris.

#### Issue 2: Slow or Incomplete Perforation

- Question: It's taking a very long time (over 30 minutes) for the series resistance to drop, or it's not dropping to an acceptable level. Why is this happening?
- Answer: Slow or incomplete perforation can be due to several factors:
  - Nystatin Concentration: The concentration of Nystatin in your pipette solution may be too low. Typical working concentrations range from 100 to 200  $\mu\text{g/mL}$ .<sup>[1]</sup>
  - Nystatin Potency: Nystatin is sensitive to light, heat, and oxidation, and its potency can degrade over time.<sup>[3]</sup> Always use freshly prepared Nystatin stock solutions. Stock solutions in DMSO should be made fresh daily and kept protected from light.<sup>[1][3]</sup> The final working solution should be used within 2-4 hours.<sup>[1]</sup>
  - Cell Health: Unhealthy cells may not have the necessary membrane integrity for successful perforation. Ensure your cells are healthy and viable before starting the experiment.
  - Pipette Tip Geometry: An unusually small or large pipette tip can affect the surface area of the patch and influence perforation efficiency.

#### Issue 3: Unstable Series Resistance ( $R_s$ )

- Question: After successful perforation, the series resistance is fluctuating or continuously increasing. What should I do?
- Answer: An unstable series resistance can compromise the quality of your recordings. This instability can arise from:
  - Seal Instability: The initial  $G\Omega$  seal may not be sufficiently stable. Ensure a seal resistance of at least 1  $G\Omega$  is achieved before perforation begins.

- Mechanical Drift: Even minor mechanical drift of the pipette or the preparation can affect the seal and, consequently, the series resistance. Ensure the recording rig is free from vibrations.
- Nystatin Leaching: Over time, Nystatin can leach out of the patch, leading to a gradual increase in series resistance.

#### Issue 4: Spontaneous Rupture to Whole-Cell Configuration

- Question: The cell membrane under the pipette is spontaneously rupturing, leading to a whole-cell configuration. How can I prevent this?
- Answer: Spontaneous rupture is a significant problem as it leads to the dialysis of intracellular contents, defeating the purpose of the perforated patch technique.[4] To prevent this:
  - Gentle Suction: Apply only gentle suction, if any, after forming the  $G\Omega$  seal. The perforation process should be passive.
  - Osmolarity: Ensure the osmolarity of your pipette solution is not significantly lower than the extracellular solution, as this can cause cell swelling and increase the likelihood of rupture.
  - Monitor Capacitance: A sudden, large jump in cell capacitance is a clear indicator of membrane rupture. In a successful perforated patch, the capacitance should increase gradually as perforation progresses.[1]

## Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration of Nystatin to use? A1: The optimal concentration of Nystatin can vary depending on the cell type.[1] However, a common starting concentration is between 100-200  $\mu\text{g/mL}$  in the internal solution.[1] It is advisable to optimize this concentration for your specific cell type.

Q2: How do I prepare and store Nystatin stock solutions? A2: Nystatin is poorly soluble in water but can be dissolved in solvents like DMSO or methanol.[3] A common method is to prepare a stock solution of 25  $\text{mg/mL}$  in 100% DMSO.[1] This stock solution should be prepared fresh

daily, protected from light by wrapping the container in aluminum foil, and can be stored at -20°C for short periods.<sup>[1][3]</sup> Avoid repeated freeze-thaw cycles.

Q3: How long should I wait for perforation to occur? A3: Perforation typically begins within 10-30 minutes after achieving a GΩ seal.<sup>[1]</sup> You should monitor the progress by observing a gradual decrease in the series resistance (Rs) and an increase in the capacitive currents.

Q4: What is an acceptable final series resistance (Rs) for a Nystatin perforated patch? A4: A successful perforation should result in a stable series resistance of 10-20 MΩ.<sup>[5]</sup> While this is higher than in a conventional whole-cell configuration, it is generally low enough for reliable voltage-clamp recordings of many currents.

Q5: How can I confirm that I have a perforated patch and not a whole-cell configuration? A5: You can include a membrane-impermeable fluorescent dye (like Lucifer yellow) or a signaling molecule that is too large to pass through the Nystatin pores in your pipette solution. If the cell's cytoplasm remains non-fluorescent after the series resistance has stabilized, it indicates a successful perforated patch. If the cell fills with the dye, the membrane has ruptured.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes key quantitative parameters for successful **Nystatin A2** perforated patch recordings.

Parameter	Recommended Range	Notes
Nystatin Stock Concentration	25 mg/mL in DMSO	Prepare fresh daily and protect from light. <a href="#">[1]</a>
Nystatin Working Concentration	100 - 200 $\mu$ g/mL	Optimize for your specific cell type. <a href="#">[1]</a>
Time to Perforation	10 - 30 minutes	Time after establishing a G $\Omega$ seal. <a href="#">[1]</a>
Final Series Resistance (Rs)	10 - 20 M $\Omega$	A stable Rs in this range is ideal for most recordings. <a href="#">[5]</a>
Seal Resistance	> 1 G $\Omega$	A stable, high-resistance seal is crucial before perforation.
Pipette Resistance	2 - 5 M $\Omega$	Varies with pipette geometry and internal solution.

## Experimental Protocols

### Protocol 1: Preparation of Nystatin Stock and Working Solutions

- Nystatin Stock Solution (25 mg/mL in DMSO):
  - Weigh out approximately 2.5 mg of Nystatin powder in a light-protected microcentrifuge tube. Nystatin is very light-sensitive.[\[1\]](#)
  - Add 100  $\mu$ L of 100% DMSO to the tube.
  - Vortex for approximately 30 seconds to dissolve the Nystatin completely.[\[1\]](#)
  - Wrap the stock solution tube in aluminum foil to protect it from light. Prepare this stock solution fresh for each day of experiments.[\[1\]](#)
- Nystatin Working Solution (e.g., 200  $\mu$ g/mL):
  - Just before starting your experiment, add 8  $\mu$ L of the 25 mg/mL Nystatin stock solution to 1 mL of your filtered internal pipette solution.[\[1\]](#)

- Vortex the working solution gently to ensure it is well-mixed.
- Keep the working solution on ice and protected from light. Use it within 2-4 hours of preparation.<sup>[1]</sup>

#### Protocol 2: Pipette Filling for Perforated Patch

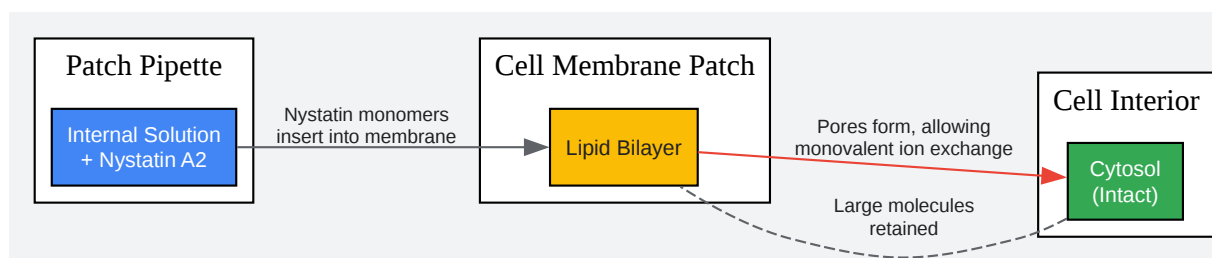
- Prepare two aliquots of your internal solution: one without Nystatin and one with the desired final concentration of Nystatin (the working solution).
- Tip-Dipping/Front-Filling:
  - Dip the tip of your patch pipette into the Nystatin-free internal solution for a few seconds. The goal is to fill the very tip of the pipette (approximately 400  $\mu\text{m}$ ) with this solution.<sup>[1]</sup> This antibiotic-free tip is critical for obtaining a good  $\text{G}\Omega$  seal.<sup>[1][2]</sup>
- Back-Filling:
  - Carefully back-fill the rest of the pipette with the Nystatin-containing working solution, being careful not to introduce air bubbles.

#### Protocol 3: Establishing and Monitoring the Perforated Patch

- Approach and Seal:
  - With positive pressure, approach a healthy-looking cell.
  - Once a dimple is observed on the cell surface, release the positive pressure and apply gentle suction to form a  $\text{G}\Omega$  seal ( $>1 \text{ G}\Omega$ ).
- Monitoring Perforation:
  - Continuously monitor the patch parameters using a test pulse.
  - You should observe a gradual increase in the capacitive currents and a corresponding slow decrease in the access resistance ( $R_a$ ) over 10-30 minutes.<sup>[1]</sup>

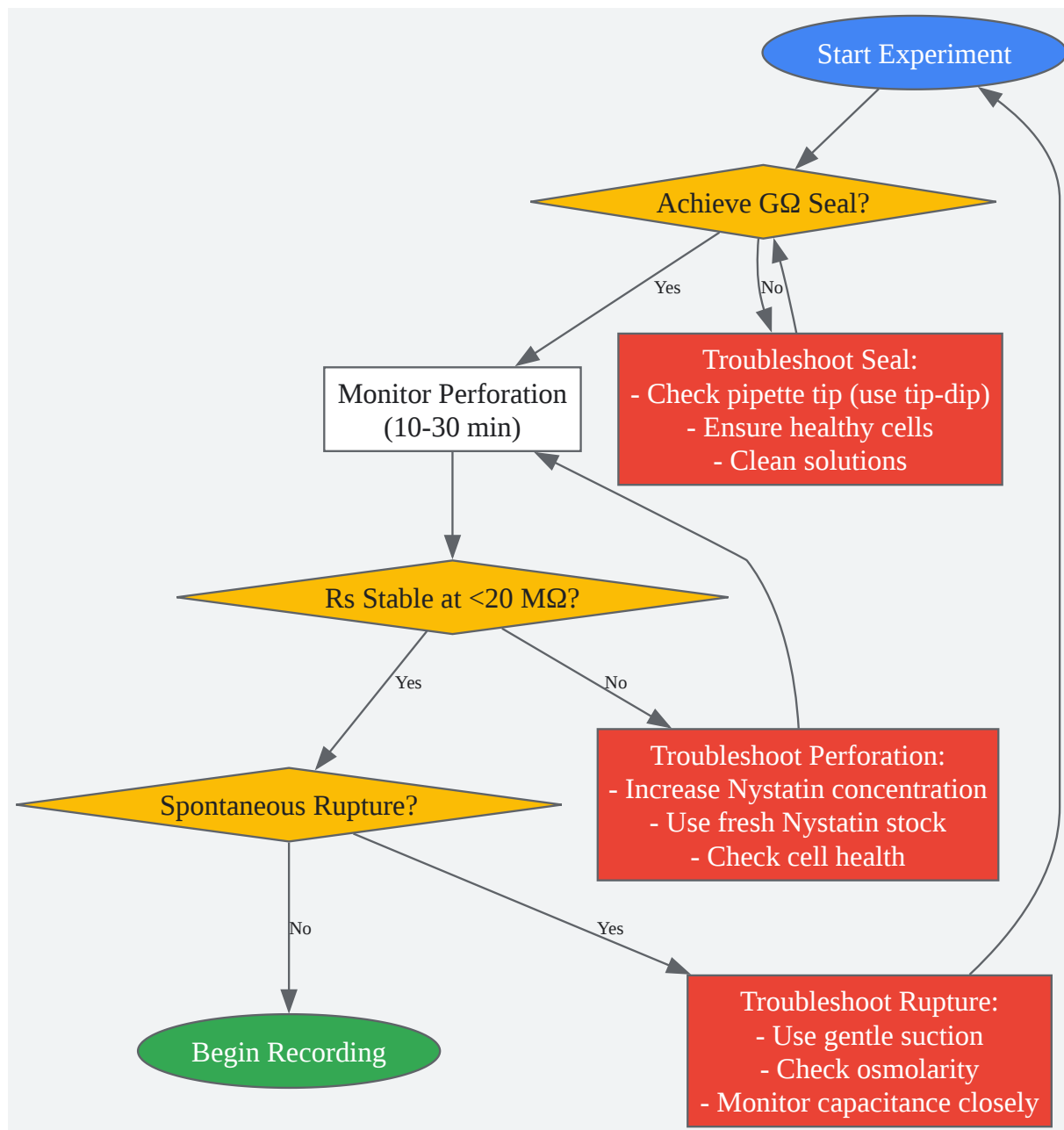
- The recording can begin once the series resistance (a component of  $R_a$ ) stabilizes at a low value, ideally between 10-20 M $\Omega$ .<sup>[5]</sup>

## Visualizations



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**Figure 1:** Mechanism of **Nystatin A2** pore formation in the cell membrane.



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**Figure 2:** A decision-tree workflow for troubleshooting common issues.



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- To cite this document: BenchChem. [Improving the success rate of Nystatin A2 perforated patch]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3329963#improving-the-success-rate-of-nystatin-a2-perforated-patch]

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